molecular formula C10H11F2N B6337997 1-(2,3-Difluorophenyl)cyclopropanemethanamine CAS No. 1260663-44-2

1-(2,3-Difluorophenyl)cyclopropanemethanamine

Cat. No.: B6337997
CAS No.: 1260663-44-2
M. Wt: 183.20 g/mol
InChI Key: RPDKYUCQLHXXSO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)cyclopropanemethanamine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Amination: The next step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where an amine is introduced to the cyclopropane ring.

    Fluorination: The final step involves the selective fluorination of the phenyl ring at the 2 and 3 positions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-Difluorophenyl)cyclopropanemethanamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms enhances its binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

1-(2,3-Difluorophenyl)cyclopropanemethanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1-(2,3-difluorophenyl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDKYUCQLHXXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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